molecular formula C10H7ClF3N3O B8407439 2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B8407439
M. Wt: 277.63 g/mol
InChI Key: WPCDJTIPGVMACI-UHFFFAOYSA-N
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Patent
US05756755

Procedure details

To a one liter resin flask equipped with a cold finger, mechanical stirrer, gas inlet tube, and a thermometer was added 333 mL of tetraglyme, followed by 50.0 grams (0.220 mole--1.0 equiv.) of 4,5-dihydro-1-(4-chloro-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (% wt/vol. triazole to solvent--15%). Under a nitrogen atmosphere and with stirring the mixture was warmed to 185° C., and 11.4 grams (0.082 mole--0.373 equiv.) of anhydrous potassium carbonate was added in one portion. To this was then added 7.1 grams (0.082 mole--0.373 equiv.) of gaseous chlorodifluoromethane below the surface of the reaction mixture. Upon completion of the addition the reaction mixture was stirred for about 10 minutes. The sequence of potassium carbonate and chlorodifluoromethane addition was then repeated three additional times for a total addition of 1.5 molar equivalents each of potassium carbonate and chlorodifluoromethane. Upon completion of the fourth set of additions the reaction mixture was held at 185° C. for about 15 minutes. After this time GC analysis of the reaction mixture indicated 100% conversion of the triazole starting material. After the reaction mixture was cooled to ambient temperature, the salt by-products were removed by filtration, and the filtrate was slowly poured into 1200 mL of water. The resultant slurry was stirred, and the solid was collected by filtration, washed with four 100 mL portions of water, and dried to a constant weight, yielding 57.3 grams of 90.6% pure 4-difluoromethyl-4,5-dihydro-1-(4-chloro-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (86.3% yield). GC analysis of the product indicated the presence of about 2.9% O-isomer by-product.
Quantity
333 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
7.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
COCCOCCOCCOCCOC.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]2[C:27](=[O:28])[NH:26][C:25]([CH3:29])=[N:24]2)=[C:19]([F:30])[CH:18]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH:38]([F:40])[F:39].N1C=CN=N1>>[F:39][CH:38]([F:40])[N:26]1[C:27](=[O:28])[N:23]([C:20]2[CH:21]=[CH:22][C:17]([Cl:16])=[CH:18][C:19]=2[F:30])[N:24]=[C:25]1[CH3:29] |f:2.3.4|

Inputs

Step One
Name
Quantity
333 mL
Type
reactant
Smiles
COCCOCCOCCOCCOC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F
Step Three
Name
Quantity
11.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
7.1 g
Type
reactant
Smiles
ClC(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Stirring
Type
CUSTOM
Details
Under a nitrogen atmosphere and with stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a one liter resin flask equipped with a cold finger, mechanical stirrer, gas inlet tube
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for about 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the salt by-products were removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate was slowly poured into 1200 mL of water
STIRRING
Type
STIRRING
Details
The resultant slurry was stirred
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with four 100 mL portions of water
CUSTOM
Type
CUSTOM
Details
dried to a constant weight

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(N1C(=NN(C1=O)C1=C(C=C(C=C1)Cl)F)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 57.3 g
YIELD: PERCENTYIELD 86.3%
YIELD: CALCULATEDPERCENTYIELD 251.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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